![molecular formula C15H11ClN2O B2448001 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-70-7](/img/structure/B2448001.png)

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

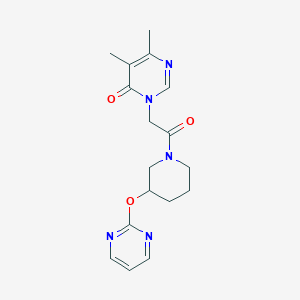

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (2-CPMPC) is a chemical compound that has been studied for its potential use in a variety of scientific applications. 2-CPMPC has been shown to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. In

Applications De Recherche Scientifique

Schiff Base Synthesis

Schiff bases are versatile compounds with applications in coordination chemistry, catalysis, and biological studies. Researchers have developed a microwave-enhanced protocol for synthesizing new Schiff bases using 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes and 2-aminopyridine. The reaction occurs in polyethylene glycol-400 (PEG-400), a green reaction medium, and avoids toxic catalysts and hazardous organic solvents. The resulting Schiff bases exhibit enhanced reaction rates and high yields .

Copper Complexes and Catalysis

Imidazo[1,2-a]pyridine derivatives form complexes with copper salts, which can serve as catalysts in various reactions. For instance, the complex formed between Cu(CH3COO)2 and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows high catalytic activity in catechol oxidation. These copper complexes play a crucial role in synthetic chemistry and material science .

Drug Development

Imidazo[1,2-a]pyridine scaffolds are considered promising in drug discovery. Compounds containing this framework exhibit diverse pharmacological activities, including antimicrobial, antiepileptic, antidiabetic, antiprotozoal, and antifungal properties. Researchers have also identified imidazo[1,2-a]pyridine-based inhibitors of HIV-1 reverse transcriptase, colon cancer agents, and cyclin-dependent kinases .

Bioisosteres and Drug Design

Pyridine rings within imidazo[1,2-a]pyridine derivatives act as bioisosteres, replacing amides, amines, and benzene rings in drug development. Their basicity, water solubility, and ability to form hydrogen bonds make them valuable building blocks for pharmaceuticals .

Antibacterial Activity

Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives, some of which contain imidazo[1,2-a]pyridine moieties. Among these, compounds a27 and a28 exhibited higher antibacterial activity against Gram-negative and Gram-positive bacteria than standard drugs. This highlights the potential of imidazo[1,2-a]pyridine derivatives in combating bacterial infections .

Material Science

Beyond pharmacology, imidazo[1,2-a]pyridines find applications in material science due to their structural characteristics. Their unique fused bicyclic 5–6 heterocycle scaffold makes them intriguing for designing functional materials .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines through radical reactions, as mentioned earlier, could potentially affect various biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines and their derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they could have diverse molecular and cellular effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions could potentially influence the compound’s action.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCUXCPYODYBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447923.png)

![5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2447924.png)

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)

![Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2447926.png)

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)

![methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B2447932.png)

![(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2447935.png)

![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)